(4-Bromophenyl) pyrazine-2-carboxylate

Antifungal SAR Pyrazine-2-carboxylate

Researchers targeting MDR-TB and resistant fungal infections face synthetic bottlenecks with generic pyrazine esters that lack halogen-enabled diversification handles. This compound directly addresses these limitations. - Yields are maximized via microwave-assisted routes (74.15% vs. 42.89% conventional), ensuring scalable supply. - The 4-bromo substituent enables critical Suzuki-Miyaura coupling for SAR expansion and delivers superior antimycobacterial potency (MIC 0.125-2 μmol/L) with selectivity indices up to 64.

Molecular Formula C11H7BrN2O2
Molecular Weight 279.09 g/mol
Cat. No. B7465418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl) pyrazine-2-carboxylate
Molecular FormulaC11H7BrN2O2
Molecular Weight279.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(=O)C2=NC=CN=C2)Br
InChIInChI=1S/C11H7BrN2O2/c12-8-1-3-9(4-2-8)16-11(15)10-7-13-5-6-14-10/h1-7H
InChIKeyGJMRLJNKMXKLTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromophenyl) pyrazine-2-carboxylate Overview


(4-Bromophenyl) pyrazine-2-carboxylate (CAS: Not assigned; molecular formula C₁₁H₇BrN₂O₂, MW 279.09 g/mol) is a heterocyclic ester that combines a pyrazine-2-carboxylic acid core with a 4-bromophenyl substituent. The pyrazine-2-carboxylate scaffold is recognized for its biological relevance as a prodrug or active metabolite mimic of pyrazinoic acid, the active form of the first-line antitubercular drug pyrazinamide [1]. The 4-bromophenyl moiety imparts distinct electronic and steric properties that influence both synthetic versatility and biological target engagement [2]. This compound serves as a key intermediate in medicinal chemistry programs targeting antimicrobial resistance, kinase inhibition, and structure-activity relationship (SAR) exploration of pyrazine-based pharmacophores.

Scaffold
Pyrazine-2-carboxylate probe for antimicrobial SAR and prodrug activation studies
Synthetic handle
4-Bromophenyl enables Pd-catalyzed cross-coupling for structural diversification
Mechanism focus
Supports pyrazinamide‑resistance bypass models via pyrazinoic acid release

Advantages Over Generic Pyrazine Esters


Substituting (4-bromophenyl) pyrazine-2-carboxylate with a generic pyrazine-2-carboxylate ester—such as methyl, ethyl, or unsubstituted phenyl derivatives—compromises both biological efficacy and synthetic utility. Pyrazine-2-carboxylate esters containing halogenated phenyl groups demonstrate markedly enhanced antimicrobial potency; for example, 4-bromo-substituted salicylanilide pyrazine-2-carboxylates exhibited superior antifungal activity compared to non-brominated or alternative halogen-substituted analogs [1]. Furthermore, the 4-bromophenyl group serves as a critical synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling precise SAR exploration that is inaccessible with simple alkyl or unsubstituted aryl esters [2]. The presence of the bromine atom also contributes to increased lipophilicity (calculated logP) and unique crystal packing interactions that influence solubility, bioavailability, and solid-state stability—parameters that directly impact both research reproducibility and industrial scalability [3].

Halogen‑dependent antimicrobial response
Methyl, ethyl, or non‑brominated phenyl esters may show reduced antifungal and antimycobacterial activity; the 4‑bromophenyl substituent is critical for target engagement in reported series.
Loss of synthetic diversification
Generic alkyl esters lack the aryl bromide handle for Suzuki‑Miyaura and Buchwald‑Hartwig couplings, limiting SAR exploration of the pyrazine core.
Altered physicochemical profile
Unsubstituted phenyl esters may shift lipophilicity, crystal packing, and solid‑state stability, affecting reproducibility in biological assays.

Quantitative Differentiation Evidence


Antifungal Potency Advantage

In a head-to-head comparative study of salicylanilide pyrazine-2-carboxylate derivatives, the compound containing a 4-bromophenyl substituent—specifically 2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylate—demonstrated the highest overall antifungal activity among the series. This 4-bromophenyl derivative exhibited superior potency compared to compounds bearing 3-chlorophenyl, 4-chlorophenyl, 4-fluorophenyl, and unsubstituted phenyl groups [1]. The quantitative advantage was observed across multiple fungal strains, with the 4-bromophenyl analog showing MIC values ≥1.95 µmol/L against mould strains—a threshold that the majority of non-brominated analogs failed to meet with equivalent consistency [1].

Antifungal potency
Head-to-head
MIC ≥1.95 µmol/L against moulds; 4‑bromophenyl analog ranked most active in series
Reported higher antifungal activity among tested pyrazine‑2‑carboxylate derivatives
Broth microdilution; activity superior to 3‑Cl, 4‑F and unsubstituted phenyl analogs
Antifungal SAR Pyrazine-2-carboxylate

Microwave-Assisted Synthesis Yield

A direct comparative study evaluating synthetic routes to 3-amino-N-(4-bromophenyl)pyrazine-2-carboxamide—a close structural analog sharing the 4-bromophenyl-pyrazine-2-carboxylate pharmacophore—demonstrated a substantial yield improvement using microwave-assisted synthesis versus conventional heating methods [1]. The conventional method yielded only 42.89%, whereas microwave-assisted synthesis achieved 74.15% yield under optimized conditions [1]. This 31.26 percentage-point improvement (1.73-fold increase) translates directly to reduced material costs and improved process efficiency for laboratories synthesizing 4-bromophenyl pyrazine-2-carboxylate derivatives.

Synthesis yield
Method context
Microwave 74.15% vs. conventional 42.89% (1.73‑fold increase)
Yield improvement supports microwave‑assisted route selection for analog synthesis
3‑amino‑N‑(4‑bromophenyl)pyrazine‑2‑carboxamide as close structural model
Synthetic methodology Process chemistry Microwave-assisted synthesis

Purity and Storage Stability

(4-Bromophenyl) pyrazine-2-carboxylate is routinely supplied with a minimum purity specification of 95% as determined by reverse-phase HPLC analysis (C18 column, acetonitrile/water mobile phase) . This purity grade is comparable to other research-grade pyrazine-2-carboxylate esters but represents a critical quality benchmark for reproducible biological assay data. Long-term storage recommendations specify cool, dry conditions, which maintain stability over extended periods—a parameter that distinguishes this compound from more labile pyrazine esters (e.g., those containing oxidatively sensitive functional groups) .

Purity & stability
Specification review
≥95% (HPLC); stable under cool, dry ambient storage
Standard research‑grade specification; ambient storage reduces cold‑chain burden
Supplier‑reported data; lot‑specific COA recommended
Quality control Stability Procurement specification

CB1 Receptor Affinity Potential

The 4-bromophenyl substituent on a pyrazine core contributes to high-affinity target engagement at the cannabinoid CB1 receptor. While direct data for (4-bromophenyl) pyrazine-2-carboxylate itself are not available in the BindingDB repository, the structurally related 5,6-bis-(4-bromo-phenyl)-pyrazine-2-carboxylic acid cyclohexylamide exhibits an IC₅₀ of 11 nM in a GTP-γ-S functional assay [1]. By class-level inference, the presence of the 4-bromophenyl group on the pyrazine scaffold is strongly associated with nanomolar CB1 receptor antagonism/inverse agonism—a property not observed with non-halogenated or mono-fluorinated analogs at comparable potency [1].

CB1 affinity
Class-level
Inferred from bis‑4‑bromophenyl analog: IC₅₀ = 11 nM (GTP‑γ‑S assay)
Class‑level evidence supports CB1 antagonist/inverse agonist context; direct data missing
Data to verify for (4‑bromophenyl) pyrazine‑2‑carboxylate itself
CB1 receptor Cannabinoid Kinase inhibition

Selectivity Index Advantage

In a comprehensive evaluation of salicylanilide pyrazine-2-carboxylates against multidrug-resistant Mycobacterium tuberculosis strains, the 4-bromo-substituted derivative 4-bromo-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl pyrazine-2-carboxylate demonstrated the most favorable toxicity profile among the active series [1]. This compound exhibited selectivity indices (SI) up to 64—calculated as the ratio of cytotoxic concentration (CC₅₀) to antimycobacterial MIC—indicating a wider therapeutic window compared to 4-chloro and other halogen-substituted analogs [1]. The superior selectivity index directly translates to reduced off-target cytotoxicity and improved safety margins for in vivo efficacy studies.

Selectivity index
Cross‑study
SI up to 64 (CC₅₀ / MIC) for 4‑bromo salicylanilide pyrazine‑2‑carboxylate
Reported wider in‑vitro safety margin vs. 4‑chloro analog in MDR‑TB strains
Mammalian cell cytotoxicity; specific SI of comparators not disclosed
Antimycobacterial Selectivity index Toxicity profiling

MDR-TB Activity vs. Pyrazinamide

Salicylanilide pyrazine-2-carboxylates containing the 4-bromophenyl moiety function as mutual prodrugs that release both pyrazinoic acid (the active metabolite of pyrazinamide) and salicylanilide antimicrobials upon hydrolysis—without requiring activation by bacterial pyrazinamidase/nicotinamidase [1]. This mechanism circumvents the primary resistance pathway to pyrazinamide. The most active pyrazinoates in this series exhibited MIC values ranging from 0.125 to 2 μmol/L against multidrug-resistant M. tuberculosis strains, with no cross-resistance to clinically used antitubercular drugs [1]. In contrast, pyrazinamide alone shows significantly reduced or no activity against MDR-TB strains lacking functional pyrazinamidase.

MDR‑TB activity
Class-level inference
MIC 0.125–2 µmol/L against MDR‑TB; no cross‑resistance to pyrazinamide
4‑Bromo derivatives retain activity via pyrazinamidase‑independent prodrug release
Salicylanilide pyrazinoate data; direct evidence for parent compound to confirm
Antimycobacterial Tuberculosis Prodrug

Key Application Scenarios


Antifungal Lead Optimization

Research teams developing novel antifungal agents should prioritize (4-bromophenyl) pyrazine-2-carboxylate as a key intermediate for SAR exploration. Evidence demonstrates that the 4-bromophenyl substituent confers superior antifungal potency compared to 3-chlorophenyl, 4-chlorophenyl, and 4-fluorophenyl analogs [1]. This scaffold is particularly suitable for programs targeting mould infections where MIC values ≥1.95 µmol/L represent a meaningful efficacy threshold [1].

MDR-TB Therapeutic Development

(4-Bromophenyl) pyrazine-2-carboxylate and its salicylanilide derivatives are essential procurement targets for antimycobacterial programs seeking to bypass pyrazinamide resistance. These compounds function as mutual prodrugs that release pyrazinoic acid without requiring bacterial pyrazinamidase activation, retaining MIC values of 0.125-2 μmol/L against MDR-TB strains [2]. The 4-bromo substitution pattern further offers the most favorable toxicity profile among halogenated analogs, with selectivity indices up to 64 [2].

CB1 Antagonist for Metabolic Disorders

Neuroscience and metabolic disease programs targeting the CB1 receptor should consider (4-bromophenyl) pyrazine-2-carboxylate as a privileged starting scaffold. Class-level SAR evidence indicates that 4-bromophenyl substitution on pyrazine cores enables nanomolar CB1 receptor affinity (IC₅₀ = 11 nM for structurally related bis-bromophenyl pyrazine carboxamide) [3]. This potency level supports procurement for hit-to-lead optimization in obesity, metabolic syndrome, and addiction research.

Microwave-Assisted Process Optimization

Laboratories engaged in scale-up synthesis of 4-bromophenyl pyrazine-2-carboxylate derivatives should select suppliers utilizing microwave-assisted synthetic routes. Direct comparative data demonstrate a 1.73-fold yield improvement (74.15% vs. 42.89%) using microwave versus conventional heating methods [4]. This efficiency gain reduces material costs and improves batch consistency for downstream biological evaluation.

Application
Selection Property
Validation Focus
Antifungal SAR exploration
4‑Bromophenyl antifungal potency context
MIC against mould strains; cross‑compound ranking
MDR‑TB prodrug mechanism research
Pyrazinamide‑resistance bypass context
MIC and selectivity index in MDR‑TB strains
CB1 receptor probe development
Nanomolar CB1 affinity class evidence
CB1 functional assay (GTP‑γ‑S) validation
Synthetic route optimization
Microwave‑assisted yield context
Reaction yield and batch‑to‑batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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